molecular formula C13H10N2O3 B6388696 3-(3-AMINOCARBONYLPHENYL)ISONICOTINIC ACID CAS No. 1258615-20-1

3-(3-AMINOCARBONYLPHENYL)ISONICOTINIC ACID

Cat. No.: B6388696
CAS No.: 1258615-20-1
M. Wt: 242.23 g/mol
InChI Key: RTAISDDCBIIRTB-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)isonicotinic acid is an organic compound that features a unique structure combining an isonicotinic acid moiety with an aminocarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminocarbonylphenyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Aminocarbonylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminocarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminocarbonylphenyl)isonicotinic acid is unique due to the presence of both an aminocarbonylphenyl group and an isonicotinic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in its simpler analogs.

Properties

IUPAC Name

3-(3-carbamoylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)11-7-15-5-4-10(11)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAISDDCBIIRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687423
Record name 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258615-20-1
Record name 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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